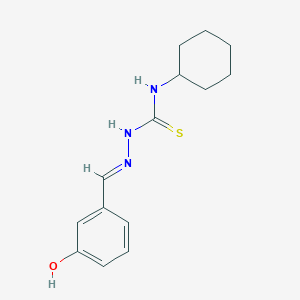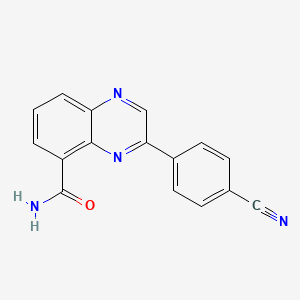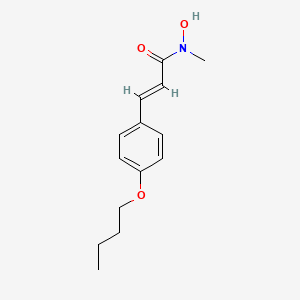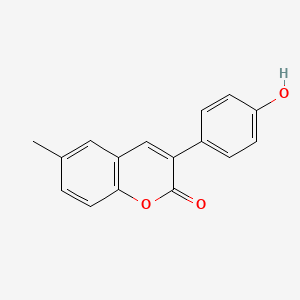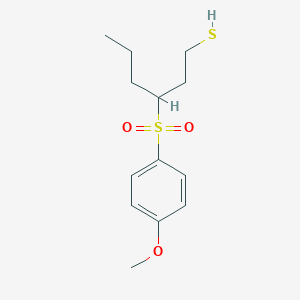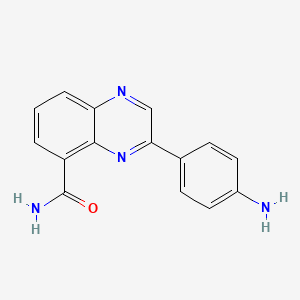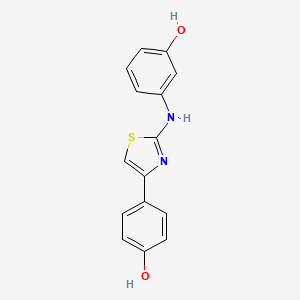
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol can be synthesized through the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol. The reaction typically takes place over 24 hours and yields the desired compound in good efficiency . The structure of the newly obtained compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenol derivatives.
Scientific Research Applications
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with phenolic hydroxyl groups enhances its potential as a multifunctional compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12N2O2S/c18-12-6-4-10(5-7-12)14-9-20-15(17-14)16-11-2-1-3-13(19)8-11/h1-9,18-19H,(H,16,17) |
InChI Key |
SAFZMMTWTRFRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)

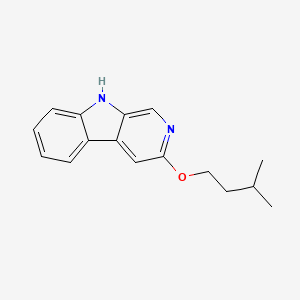
![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
